molecular formula C10H12N2O4 B8635786 Methyl[2-(4-nitrophenyl)ethyl]carbamate

Methyl[2-(4-nitrophenyl)ethyl]carbamate

Cat. No.: B8635786
M. Wt: 224.21 g/mol
InChI Key: UPQXDESDSJZSEB-UHFFFAOYSA-N
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Description

Methyl[2-(4-nitrophenyl)ethyl]carbamate is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

methyl N-[2-(4-nitrophenyl)ethyl]carbamate

InChI

InChI=1S/C10H12N2O4/c1-16-10(13)11-7-6-8-2-4-9(5-3-8)12(14)15/h2-5H,6-7H2,1H3,(H,11,13)

InChI Key

UPQXDESDSJZSEB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of [2-(4-nitrophenyl)ethyl]amine (6.06 g, 30 mmol) in CH2Cl2 (75 ml), MeOH (5 ml), and TEA (9.5 ml) at 0° C. was added chloromethylformate (3.39 g, 36 mmol) dropwise. The reaction mixture was stirred at room temperature for 1 hour concentrated in vacuo, and partitioned between ethyl acetate and water, and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with water (50 mL), brine (50 mL), dried (MgSO4), filtered and concentrated under reduced pressure to afford a yellow solid (6.6 g, 98%). Mp: 38° C., MS (ES−): 223 (M−H).
Quantity
6.06 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
9.5 mL
Type
reactant
Reaction Step One
Name
chloromethylformate
Quantity
3.39 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Yield
98%

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